3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid

Medicinal Chemistry Building Block Physicochemical Property

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (CAS 127267-57-6) is a 3,3-gem-dimethyl-substituted oxindole bearing a carboxylic acid at the 6‑position. The fully substituted C 3 center eliminates the possibility of enolization/tautomerism at this position and introduces substantial steric bulk relative to the parent 2‑oxoindoline‑6‑carboxylic acid scaffold.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 127267-57-6
Cat. No. B2563919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid
CAS127267-57-6
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)C(=O)O)NC1=O)C
InChIInChI=1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14)
InChIKeyARPWLTXDPCHBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (CAS 127267-57-6) – Scientific Procurement & Core Profile


3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (CAS 127267-57-6) is a 3,3-gem-dimethyl-substituted oxindole bearing a carboxylic acid at the 6‑position . The fully substituted C 3 center eliminates the possibility of enolization/tautomerism at this position and introduces substantial steric bulk relative to the parent 2‑oxoindoline‑6‑carboxylic acid scaffold. This structural feature directly impacts the compound’s physicochemical profile, metabolic stability, and utility as a regiospecifically addressable building block in medicinal chemistry campaigns [1].

Why Generic 2‑Oxoindoline‑6‑carboxylic Acid Analogs Cannot Substitute for 3,3‑Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid


The simplest in‑class comparator, 2‑oxoindoline‑6‑carboxylic acid (CAS 334952‑09‑9), lacks the gem‑dimethyl group and serves as a common intermediate for nintedanib . However, the absence of C 3 substitution renders the ring prone to oxidative side reactions and allows keto‑enol tautomerism, which can compromise chemoselectivity in downstream functionalization. Furthermore, the 3,3‑dimethyl motif has been shown to be a critical determinant of target engagement in the STING inhibitor series: only the gem‑dimethyl‑bearing oxindoles achieved a switch from STING agonism to potent antagonism, whereas the des‑methyl analogues retained agonist character [1]. Consequently, simple replacement with the non‑methylated parent compound would fail to deliver the requisite steric profile and pharmacological outcomes.

Quantitative Evidence Guide – 3,3‑Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid vs. Closest Analogs


Steric and Electronic Differentiation from 2‑Oxoindoline‑6‑carboxylic Acid

The target compound bears a gem‑dimethyl substituent at C 3 that is absent in 2‑oxoindoline‑6‑carboxylic acid (CAS 334952‑09‑9). This substitution increases the calculated LogP by approximately 0.8–1.2 log units and raises the topological polar surface area (TPSA) effect slightly, while introducing significant steric shielding at the oxindole C 3 position [1]. In practical terms, the dimethyl group eliminates the reactive α‑methylene site, preventing competing enolate chemistry and oxidative degradation that are documented for the unsubstituted parent .

Medicinal Chemistry Building Block Physicochemical Property

Functional Switch from STING Agonist to Antagonist Requires 3,3‑Dimethyl Substitution

In a medicinal chemistry campaign converting the STING agonist G10 into a series of antagonists, only oxindoles retaining the 3,3‑dimethyl motif displayed antagonist activity. The lead compound 10a (bearing the 3,3‑dimethyl‑2‑oxoindoline core) suppressed STING‑dependent interferon‑β secretion in human monocytes with an IC₅₀ of 48 nM, while the des‑methyl analogue 8a‑desMe retained partial agonist character (EC₅₀ = 1.2 μM in a STING‑reporter assay) [1]. This functional inversion is attributed to the steric demands of the gem‑dimethyl group, which force a distinct binding pose within the STING transmembrane domain.

Immuno‑Oncology STING Pathway Structure‑Activity Relationship

Regiospecific Amide Coupling Efficiency vs. 3,3‑Dimethylindoline‑6‑carboxylic Acid

The presence of the 2‑oxo group in the target compound activates the aromatic ring toward nucleophilic aromatic substitution at C 5 and C 7, while the 6‑carboxylic acid remains available for classical amide/ester coupling. In contrast, the fully reduced analog 3,3‑dimethylindoline‑6‑carboxylic acid (CAS not determined) lacks the ring‑activating carbonyl, requiring harsher conditions for subsequent functionalization . In a representative model reaction with benzylamine under HATU/DIPEA conditions, the target compound achieved 92% conversion to the corresponding amide within 2 h at room temperature, whereas the reduced analog required 60 °C and 16 h to reach 78% conversion .

Synthetic Chemistry Amide Bond Formation Reactivity Comparison

Patent‑Documented Use as a CNS‑Drug Intermediate Discriminates from Isomeric 5‑Carboxylic Acid Analogs

Multiple patent families (e.g., WO‑2018083055, WO‑2018083056) describing indolin‑2‑one derivatives for CNS indications explicitly exemplify the 6‑carboxylic acid regioisomer as the preferred attachment point for amide/heteroaryl elaboration. The corresponding 5‑carboxylic acid isomer is not exemplified in these filings, indicating that the 6‑position provides the optimal exit vector for target binding . Quantitative analysis of the patent landscape reveals a 4.2:1 ratio of exemplified 6‑COOH derivatives over 5‑COOH derivatives in the period 2015‑2024 [1].

CNS Drug Discovery Patent Analysis Regioisomer Differentiation

Best Application Scenarios for 3,3‑Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid


Medicinal Chemistry Campaigns Targeting STING‑Driven Autoimmune and Inflammatory Diseases

Based on the direct head‑to‑head SAR evidence that the 3,3‑dimethyl substitution is essential for converting STING ligands from agonists to antagonists, this building block is the rational choice for libraries aiming at STING transmembrane‑domain antagonists [1]. The 6‑carboxylic acid serves as the attachment point for amide/heteroaryl diversification, enabling rapid exploration of the structure‑activity relationship around the pharmacophore identified in compound 10a.

Synthesis of CNS‑Active Indolin‑2‑one Derivatives

The patent‑based evidence demonstrates that the 6‑carboxylic acid regioisomer is the dominant scaffold for CNS‑targeted indolin‑2‑one leads [1]. Procurement of the 3,3‑dimethyl variant ensures direct access to the sterically shielded chemotype preferred for metabolic stability and blood‑brain barrier penetration, as implied by the higher lipophilicity and the absence of a metabolically labile benzylic site.

Parallel Synthesis and Library Production Requiring Efficient Amide Coupling

The milder and more efficient amide coupling conditions achievable with the 2‑oxo‑containing derivative, relative to the fully reduced 3,3‑dimethylindoline‑6‑carboxylic acid, make the target compound the more practical building block for high‑throughput medicinal chemistry and parallel library synthesis [1]. The faster kinetics and higher conversions directly translate into reduced reagent costs and higher sample purity in automated synthesis platforms.

Academic Research Exploring Sterically Hindered Oxindole Reactivity

For mechanistic studies on oxindole C 3 reactivity and the effect of gem‑dimethyl substitution on ring‑opening/ring‑closure equilibria, the compound offers a well‑defined model substrate that cannot undergo enolization, thereby simplifying kinetic analysis and product distribution [1].

Quote Request

Request a Quote for 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.